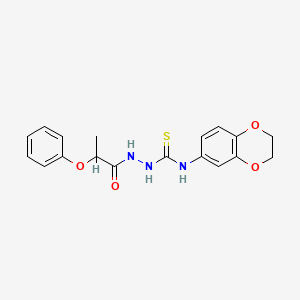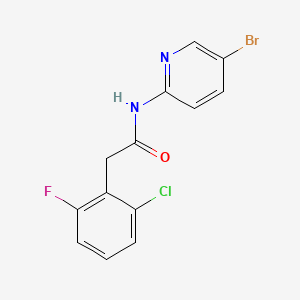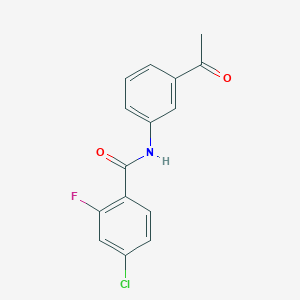
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide
Overview
Description
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as BBPAM, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is a type of piperazine derivative that has been synthesized using various methods. In
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Scientific research has shown that this compound has neuroprotective effects and can inhibit the aggregation of alpha-synuclein, a protein that is implicated in the development of Parkinson's disease. This compound has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of cellular signaling pathways. This compound has been shown to inhibit the aggregation of alpha-synuclein by binding to its N-terminal region. This binding prevents the formation of toxic oligomers and fibrils, which can lead to neurodegeneration. This compound has also been shown to modulate the activity of signaling pathways such as the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-cancer activity, and modulation of cellular signaling pathways. In animal models, this compound has been shown to protect against neurotoxicity induced by MPTP, a neurotoxin that causes Parkinson's-like symptoms. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its ability to inhibit protein aggregation and modulate cellular signaling pathways. These properties make this compound a useful tool for studying neurodegenerative diseases and cancer. However, this compound also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Future Directions
There are several future directions for research on N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the potential toxicity of this compound at high concentrations should be further investigated to determine its safety for use in humans.
Conclusion:
This compound is a chemical compound that has shown potential as a therapeutic agent for neurological disorders and cancer. Its ability to inhibit protein aggregation and modulate cellular signaling pathways make it a useful tool for scientific research. However, its limitations and potential toxicity must be taken into account when designing experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-23-9-11-24(12-10-23)14-19(25)22-18-8-7-16(21)13-17(18)20(26)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRGINYGVQNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4709592.png)


![7-(4-chlorobenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4709630.png)
![ethyl 3-{4,8-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4709633.png)
![2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4709647.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4709652.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4709653.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709665.png)

![methyl 2-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4709683.png)

